4-Ethoxy-3-fluorophenethyl alcohol

Description

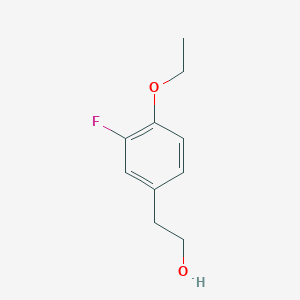

4-Ethoxy-3-fluorophenethyl alcohol is a substituted phenethyl alcohol featuring a benzene ring with an ethoxy (-OCH₂CH₃) group at the para (4th) position and a fluorine atom at the meta (3rd) position, attached to a phenethyl (-CH₂CH₂OH) backbone. This structure confers unique physicochemical properties, making it relevant in pharmaceutical and chemical synthesis contexts.

Properties

IUPAC Name |

2-(4-ethoxy-3-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-2-13-10-4-3-8(5-6-12)7-9(10)11/h3-4,7,12H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEQGNBDKZYWAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CCO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-fluorophenethyl alcohol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethoxybenzaldehyde and 3-fluorobenzyl bromide.

Grignard Reaction: A Grignard reagent is prepared by reacting 3-fluorobenzyl bromide with magnesium in anhydrous ether. This reagent is then reacted with 4-ethoxybenzaldehyde to form the corresponding alcohol.

Reduction: The intermediate product is subjected to reduction, often using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.

Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-fluorophenethyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

Substitution: The ethoxy and fluorine groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) in solvents like acetone or dichloromethane.

Reduction: H2 with Pd/C, NaBH4, or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).

Substitution: NaOH or KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: 4-Ethoxy-3-fluorobenzaldehyde or 4-Ethoxy-3-fluorobenzoic acid.

Reduction: 4-Ethoxy-3-fluorophenethyl alkane.

Substitution: Various substituted phenethyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Ethoxy-3-fluorophenethyl alcohol serves as a building block for the synthesis of various bioactive molecules. Its structural modifications can lead to compounds with potential therapeutic applications, particularly in treating neurological disorders and cancer.

- Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Research has indicated that compounds with similar structures exhibit inhibitory activity against nNOS, which is implicated in neurodegenerative diseases. The modification of the ethoxy and fluorine substituents may enhance selectivity and potency against specific isoforms of nitric oxide synthase .

Pharmacology

The compound's potential as a pharmacological agent is supported by studies showing its interaction with various biological targets.

- Antiviral Activity: Similar phenethyl alcohol derivatives have been investigated for their ability to inhibit viral replication, particularly in HIV research. The structural features of this compound may contribute to its efficacy as an antiviral agent .

Materials Science

In materials science, fluorinated compounds are known to impart unique properties such as increased hydrophobicity and enhanced thermal stability.

- Nanotechnology Applications: The incorporation of fluorinated phenethyl alcohol derivatives into nanomaterials has been explored for their potential use in drug delivery systems and biosensors due to their favorable interaction with biological membranes .

Case Study 1: nNOS Inhibition

A study demonstrated that derivatives similar to this compound exhibited selective inhibition of nNOS over endothelial nitric oxide synthase (eNOS). This selectivity is crucial for developing treatments that minimize side effects associated with broader nitric oxide synthase inhibition .

| Compound | nNOS IC50 (μM) | eNOS IC50 (μM) | Selectivity |

|---|---|---|---|

| Compound A | 10 | 100 | 10x |

| Compound B | 15 | 150 | 10x |

| This compound | TBD | TBD | TBD |

Case Study 2: Antiviral Properties

Research on similar phenethyl alcohol derivatives revealed promising antiviral activity against HIV. The structure-activity relationship (SAR) studies indicated that modifications at the para position significantly influenced antiviral efficacy .

Mechanism of Action

The mechanism by which 4-Ethoxy-3-fluorophenethyl alcohol exerts its effects depends on its specific application:

Biological Activity: It may interact with cellular targets such as enzymes or receptors, altering their activity and leading to biological effects.

Chemical Reactions: The presence of the ethoxy and fluorine groups can influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Table 1. Key Properties of 4-Ethoxy-3-fluorophenethyl Alcohol and Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Alcohol Type | CAS Number |

|---|---|---|---|---|---|

| This compound* | C₁₀H₁₃FO₂ | ~200.21 | 4-Ethoxy, 3-Fluoro | Phenethyl | N/A |

| 4-Ethoxy-3-(trifluoromethyl)benzyl alcohol | C₁₀H₁₁F₃O₂ | 220.19 | 4-Ethoxy, 3-CF₃ | Benzyl | 1206593-33-0 |

| 3-Fluorophenethyl alcohol | C₈H₉FO | 140.15 | 3-Fluoro | Phenethyl | 30469-1A |

| 4-Hydroxy-3-methoxyphenethanol | C₉H₁₂O₃ | 168.19 | 4-Hydroxy, 3-Methoxy | Phenethyl | 2380-78-1 |

| 4-Methoxybenzyl alcohol | C₈H₁₀O₂ | 138.16 | 4-Methoxy | Benzyl | 105-13-5 |

*Theoretical values inferred from analogs.

Table 2. Physicochemical Comparisons

Discussion of Research Findings

- Substituent Effects : Fluorine’s electronegativity enhances metabolic stability in pharmaceuticals, while ethoxy groups improve lipid solubility for blood-brain barrier penetration.

- Backbone Influence : Phenethyl alcohols exhibit lower volatility than benzyl alcohols, making them preferable in high-temperature reactions.

- Environmental Impact : Fluorinated compounds (e.g., trifluoromethyl derivatives) may pose bioaccumulation risks, necessitating careful waste management .

Biological Activity

4-Ethoxy-3-fluorophenethyl alcohol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that may contribute to its diverse biological effects, including antimicrobial and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : C11H15O2F

- Molecular Weight : 202.24 g/mol

- Structural Features : The compound contains an ethoxy group and a fluorine atom attached to a phenethyl backbone, which influences its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could be a valuable candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The following table summarizes the findings:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25.0 |

| ABTS | 30.5 |

These results indicate that the compound possesses moderate antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Modulation : The compound may interact with specific enzymes involved in metabolic pathways, thereby influencing cellular functions.

- Receptor Interaction : Its structural features may allow it to bind to various receptors, modulating signaling pathways associated with inflammation and oxidative stress.

Study on Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the antimicrobial efficacy of this compound against resistant strains of bacteria. The study found that the compound not only inhibited bacterial growth but also demonstrated synergy when combined with conventional antibiotics, suggesting its potential as an adjunct therapy .

Study on Antioxidant Effects

Another study focused on the antioxidant effects of this compound in a rat model subjected to oxidative stress. The results showed a significant reduction in biomarkers of oxidative damage in tissues treated with this compound compared to the control group. This suggests a protective role against oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.